molecular formula C15H19ClN2O3 B4559738 N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4559738
M. Wt: 310.77 g/mol
InChI Key: OGTXMLWWSHDJPO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H19ClN2O3 and its molecular weight is 310.77 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is 310.1084202 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Herbicides

A study on the metabolism of chloroacetamide herbicides, including a close structural analogue to N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, explored their carcinogenic pathways in rats and human liver microsomes. The research revealed that these compounds undergo a complex metabolic activation, potentially leading to DNA-reactive products. The study emphasized the role of specific cytochrome P450 isoforms in the metabolism of these herbicides, which could provide insights into the metabolic processing and potential toxicological impacts of related compounds like N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide (Coleman et al., 2000).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally similar to N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, were identified as potent antifungal agents. These compounds demonstrated significant fungicidal activity against Candida and Aspergillus species, highlighting their potential as broad-spectrum antifungal agents. The research contributes to understanding the antifungal applications of such compounds, suggesting possible therapeutic uses of N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide derivatives (Bardiot et al., 2015).

Corrosion Inhibition

Research on N-[morpholin-4-yl(phenyl)methyl]acetamide, a molecule sharing functional groups with N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study detailed how the compound's adsorption behavior and inhibition efficiency could be relevant for industrial applications, suggesting a potential utility of N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide in corrosion protection (Nasser & Sathiq, 2016).

DNA and Protein Binding

Investigations into new paracetamol derivatives, including those with morpholine and acetamide functional groups similar to N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, revealed their interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These interactions, characterized by intercalation and static quenching mechanisms, suggest the potential for these compounds to engage in significant biological interactions, offering insights into the bioactive potential of related molecules (Raj, 2020).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-12-5-4-10(2)8-11(12)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXMLWWSHDJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.